molecular formula C12H7NNaO4 B041640 Resazurin sodium salt CAS No. 62758-13-8

Resazurin sodium salt

Cat. No.: B041640
CAS No.: 62758-13-8
M. Wt: 252.18 g/mol
InChI Key: UYXSVQYIDVRWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Resazurin sodium salt, also known as Resazurin sodium or 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt or Diazoresorcinol (sodium), is primarily targeted at metabolically active cells . It is used in microbiological, cellular, and enzymatic assays .

Mode of Action

This compound is a redox-sensitive dye that is weakly fluorescent, nontoxic, and cell-permeable . When cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . This reduction process produces resorufin, a highly fluorescent pink compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the reduction of the dye by aerobic respiration of metabolically active cells . This reduction process changes the dye from its oxidized form (blue) to a fluorescent intermediate (red) .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its reduction in the cytoplasm of living cells . The resulting fluorescence intensity provides a reliable estimate of viable cell numbers . .

Result of Action

The result of the action of this compound is the production of resorufin, a highly fluorescent pink compound . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers, making it a useful indicator of cell viability .

Action Environment

The action of this compound is influenced by the redox potential of the culture medium . The dye is sensitive to light, and it should be stored protected from light at 2–8 °C for up to 12 months . The dye is also sensitive to pH changes, with a blue to purple color above pH 6.5 and an orange color below pH 3.8 .

Biochemical Analysis

Biochemical Properties

Resazurin sodium salt plays a significant role in biochemical reactions. It is reduced to resorufin by metabolically active cells, specifically by enzymes involved in the electron transport chain within mitochondria . This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The reduction of resazurin correlates with the number of live cells .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It is used to assess mammalian cell toxicity, viability, migration, and invasion . It can also be used to detect the presence of viable cells in mammalian cell cultures . The reduction of resazurin to resorufin is used as an indicator of cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction to resorufin by metabolically active cells. This reduction process is carried out by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . The conversion of resazurin to resorufin can be used to detect NADH, NADPH, or diaphorase levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Therefore, it is crucial to have standardized and rigorously optimized protocols to ensure consistent and accurate results .

Metabolic Pathways

This compound is involved in metabolic pathways that involve the reduction of resazurin to resorufin. This process is carried out by dehydrogenases using NADH/NADPH as co-substrate .

Transport and Distribution

It is known that when cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells .

Subcellular Localization

It is known that the reduction of resazurin to resorufin occurs in the cytoplasm of living cells, involving cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes .

Comparison with Similar Compounds

Resazurin sodium is often compared with other redox-sensitive dyes such as tetrazolium salts (e.g., MTT) and other phenoxazine dyes. Some similar compounds include:

Resazurin sodium is unique in its ability to undergo reversible redox reactions, making it a valuable tool for monitoring dynamic changes in redox potential and metabolic activity in various scientific research applications .

Biological Activity

Resazurin sodium salt, also known as alamarBlue™, is a phenoxazine dye widely utilized in biological assays due to its ability to indicate metabolic activity in living cells. This compound is particularly valuable in microbiology and cell biology for assessing cell viability, proliferation, and metabolic functions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₁₂H₆NNaO₄
  • Molecular Weight : 251.17 g/mol
  • CAS Number : 62758-13-8
  • Color Change : Transitions from blue/purple (oxidized) to pink/red (reduced) upon reduction by viable cells.

Resazurin is non-fluorescent until it is reduced to resorufin, a highly fluorescent compound. This reduction occurs primarily in the presence of NADH or NADPH, facilitated by enzymes such as diaphorase. The fluorescence intensity correlates directly with the metabolic activity of the cells being studied, making it a reliable indicator for various biological assays .

Applications

  • Cell Viability Assays : Resazurin is extensively used to assess cell viability in different organisms, including bacteria, yeast, and mammalian cells.
  • Antimicrobial Testing : It serves as a tool for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents against various pathogens.
  • Mitochondrial Activity Measurement : The compound is also employed to evaluate mitochondrial functions in vitro due to its sensitivity to redox changes within cells .

Antimicrobial Activity

This compound exhibits significant antibacterial properties against various pathogens:

  • Francisella tularensis : At a concentration of 44 μM, resazurin demonstrated a potent bactericidal effect against this pathogen, which is responsible for tularemia. A reduction in bacterial growth was observed by up to 100-fold after one day of treatment .
  • Neisseria gonorrhoeae : Studies showed that resazurin could inhibit the growth of multiple antibiotic-resistant strains of N. gonorrhoeae at concentrations as low as 2.8 µg/mL, indicating its potential as an alternative therapeutic agent .

Cell Proliferation and Viability

Resazurin-based assays have shown excellent correlation with traditional viability assays like MTT/XTT. Its low toxicity allows for prolonged studies on cell survival and proliferation without adversely affecting cellular functions .

Case Studies

  • Study on Antitubercular Activity : Resazurin microtiter assays (REMA) were employed to evaluate the susceptibility of newly synthesized compounds against multidrug-resistant Mycobacterium tuberculosis. The results indicated that resazurin effectively distinguished between susceptible and resistant strains, underscoring its utility in drug development .
  • Assessment of Cellularity in ECM Scaffolds : Research demonstrated that resazurin reduction could reliably quantify viable cell numbers within three-dimensional extracellular matrix scaffolds, providing insights into cellular behavior in tissue engineering applications .

Table 1: Summary of Antimicrobial Efficacy

PathogenConcentration (μM)Observed Effect
Francisella tularensis44100-fold reduction in growth
Neisseria gonorrhoeae2.8Significant reduction in viability

Table 2: Comparison with Other Viability Assays

Assay TypeSensitivityToxicityApplication Area
Resazurin AssayHighLowBacterial and eukaryotic cells
MTT/XTT AssayModerateModerateEukaryotic cells only
Tritiated ThymidineHighHighCell proliferation

Properties

CAS No.

62758-13-8

Molecular Formula

C12H7NNaO4

Molecular Weight

252.18 g/mol

IUPAC Name

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;

InChI Key

UYXSVQYIDVRWQT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+]

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-].[Na]

Appearance

A crystalline solid

Key on ui other cas no.

62758-13-8

physical_description

Dark green odorless powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

7-Hydroxy-3H-Phenoxazin-3-one-10-oxide Sodium Salt;  Sodium Resazurin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Resazurin sodium salt
Reactant of Route 2
Reactant of Route 2
Resazurin sodium salt
Reactant of Route 3
Reactant of Route 3
Resazurin sodium salt
Reactant of Route 4
Reactant of Route 4
Resazurin sodium salt
Reactant of Route 5
Resazurin sodium salt
Reactant of Route 6
Resazurin sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.